2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Description
The compound 2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine features a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, an amino group at position 3, and a 3-(4-methoxyphenyl)-5-isoxazolyl moiety at position 2. This structure is part of a broader class of heterocyclic compounds investigated for their biological activities.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-10-8-11(2)21-19-16(10)17(20)18(25-19)15-9-14(22-24-15)12-4-6-13(23-3)7-5-12/h4-9H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIHBUNQYGKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=NO3)C4=CC=C(C=C4)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138969 | |
| Record name | 2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893777-27-0 | |
| Record name | 2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893777-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction involving nitrile oxides and alkenes.
Attachment of the Methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the methoxyphenyl group to the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogs in Antitumor Research
The patent () highlights structural analogs of the target compound with variations in the R-group substituent. Key examples include:
Key Observations :
- The 4-methoxyphenyl group in the target compound may enhance solubility compared to the chlorophenyl analog (Analog 1) due to its electron-donating methoxy group.
Thieno[2,3-b]pyridine Derivatives with Varied Substituents
and describe structurally related thieno[2,3-b]pyridine derivatives with distinct functional groups:
Key Observations :
- Carboxamide derivatives (e.g., VU0010010) prioritize hydrogen-bonding interactions, whereas the target compound’s isoxazole moiety may engage in π-π stacking or dipole interactions .
- The dihydrothienopyridine scaffold in VU0152100 (32) introduces conformational flexibility, contrasting with the planar structure of the target compound .
Data Tables
Table 1: Molecular Properties of Selected Thieno[2,3-b]pyridine Derivatives
Biological Activity
2-[3-(4-Methoxyphenyl)-5-isoxazolyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine, identified by CAS number 893777-27-0, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning its antimicrobial activity and other pharmacological effects.
- Molecular Formula : C19H17N3O2S
- Molecular Weight : 351.4 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine core with substituents that include a methoxyphenyl group and an isoxazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes that yield the desired thieno[2,3-b]pyridine structure. Detailed synthetic routes can be found in specialized chemical literature.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thieno[2,3-b]pyridine derivatives. For instance, a related compound showed significant activity against various pathogens, outperforming standard antibiotics in some cases.
| Pathogen | Standard Drug | Test Compound Activity | Comparison |
|---|---|---|---|
| Staphylococcus aureus | Penicillin G | Equipotent | Effective against bacteria |
| Pseudomonas aeruginosa | Streptomycin | More potent | Higher efficacy observed |
| Escherichia coli | Streptomycin | More potent | Superior performance |
| Geotrichum candidum | Amphotericin B | More potent | Enhanced antifungal activity |
The above table summarizes findings from a study evaluating the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives against common pathogens .
The biological activity of this compound may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. This mechanism is similar to that observed in other thieno[2,3-b]pyridine derivatives which have been shown to inhibit specific enzymes involved in bacterial metabolism.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy explored the efficacy of various thieno[2,3-b]pyridine derivatives, including the compound . Results indicated that it exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thieno ring could enhance activity further . -
Pharmacological Profile
Another investigation assessed the pharmacological profile of related compounds and found that they possess anti-inflammatory properties alongside antimicrobial effects. This dual action suggests potential therapeutic applications beyond simple infection control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
